molecular formula C10H14N2O B110123 Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)- CAS No. 51020-67-8

Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)-

Cat. No.: B110123
CAS No.: 51020-67-8
M. Wt: 178.23 g/mol
InChI Key: RWFBQHICRCUQJJ-CMPLNLGQSA-N
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Description

Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)- is a heterocyclic organic compound that features a pyridine ring substituted with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)- typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of a condensation reaction where the pyridine ring is functionalized with a pyrrolidine moiety. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the N-oxide back to the parent amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can regenerate the parent amine.

Scientific Research Applications

Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: This compound shares a similar pyridine ring structure but differs in the fused imidazole ring.

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

Uniqueness

Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

3-[(1R,2S)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFBQHICRCUQJJ-CMPLNLGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1C2=CN=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N@+]1(CCC[C@H]1C2=CN=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51020-67-8
Record name Nicotine N'-oxide, (1'R,2'S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051020678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NICOTINE N'-OXIDE, (1'R,2'S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDW66UMA66
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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